(3-(Ethoxycarbonyl)benzyl)zinc pivalate solution
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Overview
Description
“(3-(Ethoxycarbonyl)benzyl)zinc pivalate solution” is a chemical compound with the CAS number 1344727-37-2 . It’s used in various chemical reactions and has specific physical and chemical properties .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The process starts with the preparation of Zinc Pivalate, followed by the creation of Pyridin-3-ylzinc Pivalate . The detailed procedure can be found in the Organic Syntheses Procedure .Chemical Reactions Analysis
“this compound” is used in various chemical reactions. For instance, it’s used in cobalt-catalyzed acylation reactions of (hetero)arylzinc pivalates with thiopyridyl ester derivatives .Physical and Chemical Properties Analysis
“this compound” has specific physical and chemical properties such as melting point, boiling point, density, and more .Scientific Research Applications
Enhanced Stability of Organozinc Reagents
Organozinc pivalates represent a class of zinc organometallics notable for their significantly improved air- and moisture-stability compared to traditional zinc reagents. This advancement facilitates their utility in carbon-carbon and carbon-heteroatom bond-forming reactions, essential in synthetic chemistry. The solid-state forms of these reagents, including aryl, benzyl, and heteroaryl zinc pivalates, demonstrate notable resilience towards environmental exposure, thus broadening the scope of their application in various synthetic methodologies (Chen et al., 2017).
Applications in Cross-Coupling Reactions
Organozinc pivalates have been shown to be effective in Negishi cross-coupling reactions, a pivotal methodology in the formation of C-C bonds in organic synthesis. The air stability and ease of handling of these reagents enable efficient and versatile applications in synthesizing complex organic molecules. This property is particularly beneficial in developing pharmaceuticals and agrochemicals, where precise and clean synthetic routes are essential (Stathakis et al., 2013).
Role in Electrochemical Applications
The electrochemical properties of zinc and its complexes, including those involving benzyl derivatives, have been extensively studied for their potential in improving alkaline battery performance. Research indicates that certain benzene derivatives can influence the morphology and electrochemical behavior of zinc, suggesting applications of zinc organometallics in energy storage technologies (Ghavami & Rafiei, 2006).
Contribution to Luminescence and Photophysical Studies
Zinc complexes, including those with ligands similar to (3-(Ethoxycarbonyl)benzyl)zinc pivalate, have been investigated for their luminescence properties. These studies shed light on the potential applications of zinc organometallics in developing photoluminescent materials, which could be used in sensors, imaging, and lighting technologies (Nikolaevskii et al., 2014).
Catalysis and Polymerization Initiators
Zinc pivalate complexes have been explored as catalysts and initiators in the ring-opening polymerization of cyclic esters, demonstrating their utility in producing biodegradable polymers. This application is crucial for developing sustainable materials and contributes to the broader field of green chemistry (Wang et al., 2013).
Future Directions
Properties
IUPAC Name |
zinc;2,2-dimethylpropanoate;ethyl 3-methanidylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O2.C5H10O2.Zn/c1-3-12-10(11)9-6-4-5-8(2)7-9;1-5(2,3)4(6)7;/h4-7H,2-3H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMPJJLHAMAZBO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)[CH2-].CC(C)(C)C(=O)[O-].[Zn+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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